Dilevalol hydrochloride

Description

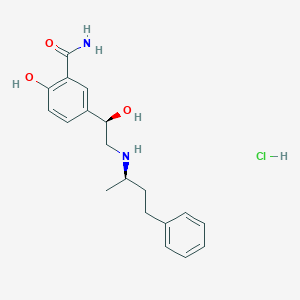

Structure

3D Structure of Parent

Properties

CAS No. |

75659-08-4 |

|---|---|

Molecular Formula |

C19H25ClN2O3 |

Molecular Weight |

364.9 g/mol |

IUPAC Name |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |

InChI Key |

WQVZLXWQESQGIF-WJKBNZMCSA-N |

SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

Other CAS No. |

75659-08-4 |

Synonyms |

AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |

Origin of Product |

United States |

Foundational & Exploratory

Dilevalol hydrochloride's primary mechanism of action

The following technical guide details the pharmacological profile of Dilevalol hydrochloride, focusing on its distinct mechanism as the (R,R)-stereoisomer of labetalol.

Primary Mechanism & Pharmacodynamic Profile

-Adrenergic Modulation and Vasodilatory SignalingExecutive Summary

Dilevalol hydrochloride represents a distinct pharmacological entity derived from the chiral resolution of labetalol.[1] While labetalol is a racemic mixture acting as a mixed

Unlike its parent racemate, Dilevalol possesses negligible affinity for

-

Cardiac Unloading:

-receptor antagonism reduces myocardial oxygen demand. -

Active Vasodilation: Intrinsic Sympathomimetic Activity (ISA) at vascular

-receptors drives systemic vascular resistance (SVR) reduction.

This guide analyzes the molecular signaling pathways, structural basis of action, and experimental validation protocols required to characterize this compound.

Structural Basis of Action

Labetalol possesses two chiral centers, resulting in four stereoisomers.[2] The pharmacological activity is unevenly distributed among these isomers, a concept known as stereoselective pharmacodynamics.

| Isomer Configuration | Primary Pharmacological Activity |

| (R,R)-Isomer (Dilevalol) | Non-selective |

| (S,R)-Isomer | Potent |

| (S,S)-Isomer | Negligible activity |

| (R,S)-Isomer | Negligible activity |

Key Insight: Researchers utilizing Dilevalol must recognize that they are isolating the

Molecular Signaling Mechanism

The clinical efficacy of Dilevalol stems from its ability to simultaneously antagonize cardiac

The -Agonist Pathway (Vasodilation)

Dilevalol binds to the

-

Ligand Binding: Dilevalol binds to the orthosteric site of the

-AR. -

Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the

-

cAMP Production: Activated

stimulates Adenylyl Cyclase (AC), converting ATP to cAMP. -

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the

-Calmodulin complex. -

Relaxation: Decreased phosphorylation of myosin light chains prevents cross-bridge cycling, causing vasodilation.

Pathway Visualization

The following diagram illustrates the divergent signaling between

Caption: Differential signaling of Dilevalol. Red lines indicate blockade (

Experimental Validation Protocols

To validate the specific mechanism of Dilevalol in a research setting, one must distinguish its

Protocol A: Isolated Aortic Ring Assay (Functional Vasodilation)

Objective: Confirm that Dilevalol-induced relaxation is mediated by

Reagents:

-

Phenylephrine (PE):

agonist (Contractile agent). -

ICI 118,551: Selective

antagonist.[4] -

Atenolol: Selective

antagonist.

Workflow:

-

Preparation: Mount rat thoracic aortic rings in Krebs-Henseleit buffer (

, 95% -

Pre-contraction: Induce sub-maximal contraction (

) using Phenylephrine ( -

Dilevalol Challenge: Add cumulative concentrations of Dilevalol (

to-

Expected Result: Dose-dependent relaxation.

-

-

Mechanistic Probe (The Critical Step):

-

Group 1 (Control): Dilevalol only.

-

Group 2 (

Block): Pre-incubate with ICI 118,551 ( -

Group 3 (

Block): Pre-incubate with Atenolol (

-

Interpretation:

-

If relaxation is abolished by ICI 118,551 but unaffected by Atenolol, the mechanism is confirmed as

-mediated. -

If relaxation persists despite ICI 118,551, check for potential

blockade (unlikely with pure Dilevalol) or direct calcium channel effects.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

Objective: Quantify the selectivity ratio (

| Parameter | Assay Conditions |

| Target | |

| Source Tissue | Rat Heart / Lung Membranes |

| Radioligand | |

| Non-specific | Propranolol ( |

| Dilevalol Range |

Data Analysis:

Calculate

-

Validation Criteria: Dilevalol

for

Comparative Data Summary

The following table summarizes the pharmacological distinction between the racemate (Labetalol) and the pure isomer (Dilevalol).

| Feature | Labetalol (Racemate) | Dilevalol (R,R-Isomer) |

| 1x (Baseline) | ~4x Potency | |

| Weak | High (~7x Potency) | |

| Potent (via S,R isomer) | Negligible | |

| Hemodynamic Effect | ||

| Primary Vasodilator Mechanism |

References

-

Sybertz, E. J., et al. (1987). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[1][2][3][4][5] Journal of Pharmacology and Experimental Therapeutics.

-

Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[1][2][4] The American Journal of Cardiology.

-

DrugBank Online. (2023). "Dilevalol: Pharmacology and Interactions."

-

Matsunaga, K., et al. (1989). "Mechanisms of the vasodilator action of dilevalol." Journal of Pharmacobio-dynamics.

-

Clifton, G. D., et al. (1989). "The dose dependency of the alpha-adrenoceptor antagonist and beta-adrenoceptor partial agonist activity of dilevalol and labetalol in man." British Journal of Clinical Pharmacology.

Sources

- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dilevalol – Chiralpedia [chiralpedia.com]

- 3. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goodrx.com [goodrx.com]

The Role of Nonselective Beta Blockade in Dilevalol’s Effects: A Pharmacodynamic Analysis

[1]

Executive Summary

Dilevalol, the

Molecular Pharmacology: The Dual-Action Matrix

To understand the role of nonselective beta-blockade in Dilevalol, one must first decouple its receptor binding profile from that of Labetalol.

Stereochemical Distinction

Labetalol is a racemic mixture of four isomers. Its

Receptor Binding Dynamics

Dilevalol is classified as a nonselective beta-adrenergic antagonist with marked Intrinsic Sympathomimetic Activity (ISA) at the

- Receptor (Heart): Acts as a competitive antagonist . It blocks the binding of endogenous catecholamines (norepinephrine/epinephrine), inhibiting adenylate cyclase activation.[4]

- Receptor (Vascular Smooth Muscle): Acts as a partial agonist .[2] It binds to the receptor and stimulates cyclic AMP (cAMP) production, albeit to a lesser degree than a full agonist like isoproterenol, resulting in vasodilation.

-

Receptor (Antagonism): Crucially, because it occupies the

Signaling Pathway Visualization

The following diagram illustrates how Dilevalol's nonselective binding produces divergent downstream effects in cardiac versus vascular tissue.

Figure 1: Differential signal transduction of Dilevalol at

The Functional Role of Nonselective Blockade

The "nonselective beta blockade" is not merely a side effect of Dilevalol's profile; it is the stabilizing mechanism that permits safe vasodilation.

The "Brake and Accelerator" Paradigm

Pure vasodilators (e.g., hydralazine) or

-

The Accelerator (

Agonism): Dilevalol actively lowers SVR through -

The Brake (

Blockade): Simultaneously, Dilevalol blocks cardiac

Why Nonselective?

If Dilevalol were a selective

Hemodynamic Consequences

The integration of these effects results in a unique hemodynamic profile compared to other antihypertensives:

| Parameter | Pure | Dilevalol | Physiological Mechanism |

| Heart Rate | Decreased (Marked) | Decreased (Slight) | |

| Cardiac Output | Decreased | Preserved / Unchanged | Vasodilation offloads the heart (afterload reduction). |

| SVR | Increased (Initially) | Decreased | Direct |

| Renal Blood Flow | Often Decreased | Preserved | Lack of renal vasoconstriction. |

Experimental Protocols for Validation

To empirically verify the role of nonselective beta-blockade in Dilevalol's effects, researchers must distinguish between intrinsic activity and antagonistic activity . The following protocols are standard for this differentiation.

Protocol A: Differentiating ISA from Antagonism (Guinea Pig Trachea)

This ex vivo assay isolates the

-

Preparation: Isolate guinea pig tracheal chains (rich in

receptors). -

Pre-contraction: Induce tone using histamine or carbachol (

M). -

Dose-Response (Agonism): Administer cumulative doses of Dilevalol (

to-

Observation: Relaxation indicates ISA (

agonism).[7]

-

-

Validation (Blockade): Repeat the curve in the presence of a high concentration of a specific

-blocker (e.g., Propranolol).-

Result: A rightward shift of the Dilevalol curve confirms the relaxation is mediated via

receptors (demonstrating the "blockable" nature of its agonism).

-

Protocol B: Assessing Blockade vs. Reflex Tachycardia (Pithed Rat Model)

This in vivo model removes central baroreflexes, allowing isolation of peripheral receptor effects.

-

Subject: Male Wistar rats, pithed (CNS destroyed) and mechanically ventilated.

-

Challenge: Stimulate the spinal cord electrically (selectively releases norepinephrine) OR administer exogenous Isoproterenol.

-

Measurement: Record Heart Rate (HR) and Diastolic Blood Pressure (DBP).

-

Intervention: Administer Dilevalol IV.

-

Effect on DBP: Reduction (due to

vasodilation).[1][3][8] -

Effect on HR: Inhibition of the tachycardia induced by spinal stimulation or isoproterenol.

-

Interpretation: The suppression of the HR spike confirms potent

blockade . If Dilevalol lacked

-

Experimental Workflow Diagram

Figure 2: Workflow to isolate and confirm the dual pharmacodynamic properties of Dilevalol.

Safety and Toxicology Considerations

While the hemodynamic profile of Dilevalol is advantageous, its development was halted in several markets due to hepatotoxicity . This is distinct from its beta-blocking mechanism but relevant for drug development professionals analyzing this compound class. The toxicity is believed to be idiosyncratic and metabolic in origin, rather than a direct consequence of nonselective beta-blockade. However, the metabolic burden of the specific isomer should be considered in any derivative research.

References

-

Lalonde, R. L., et al. (1990).[9] Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension. Pharmacotherapy.[1][2][4][8][9][10][11]

-

Wallin, J. D., & Frishman, W. H. (1989).[1] Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][3] Journal of Clinical Pharmacology.[1][10]

-

Fujimura, A., et al. (1989).[10] Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol. Journal of Clinical Pharmacology.[1][10]

-

Kendall, M. J., et al. (1990).[12] Investigation of the beta 2-agonist properties of dilevalol: metabolic effects of intravenous infusion.[12] Journal of Human Hypertension.[12]

-

Matsunaga, K., et al. (1989). Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol. Journal of Pharmacobio-dynamics.

Sources

- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. goodrx.com [goodrx.com]

- 6. ccjm.org [ccjm.org]

- 7. Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol after a single oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Investigation of the beta 2-agonist properties of dilevalol: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dilevalol Paradox: A Technical Analysis of Chiral Switching and Hepatotoxicity

Topic: The Discovery and Development Timeline of Dilevalol Hydrochloride Content Type: Technical Whitepaper / Post-Mortem Analysis Audience: Researchers, Medicinal Chemists, and Regulatory Affairs Professionals

Executive Summary

Dilevalol hydrochloride represents a pivotal case study in the history of "chiral switching"—the development of a single enantiomer or diastereomer from a previously approved racemic drug. Developed as the (

Phase 1: Molecular Origins & Stereochemical Resolution

The Chiral Challenge

Labetalol, the parent compound, possesses two chiral centers, resulting in a mixture of four stereoisomers.[1] In the racemic formulation used clinically, these isomers exhibit distinct pharmacodynamic profiles. The discovery of Dilevalol was not a de novo synthesis but a targeted isolation of the most pharmacologically distinct isomer.

Stereochemical Configuration:

-

Labetalol (Racemate): Equal mixture of (

), ( -

(

)-isomer: Potent -

(

)-isomer (Dilevalol): Potent non-selective

Experimental Workflow: Chiral Resolution

The isolation of Dilevalol required moving beyond standard fractional crystallization to more advanced stereoselective techniques.

Figure 1: The Chiral Resolution Workflow

Caption: Workflow for isolating the (R,R)-isomer (Dilevalol) from racemic Labetalol using diastereomeric salt resolution.

Technical Protocol: Isolation of Dilevalol

Note: This protocol synthesizes standard industrial resolution methods for amino-alcohols.

-

Free Base Liberation: Dissolve Labetalol HCl (100g) in water. Adjust pH to 10.0 using 5N NaOH. Extract the oily free base into ethyl acetate.

-

Resolution Agent Addition: Add equimolar dibenzoyl-D-tartaric acid (DBTA) in isopropanol. The (

)-isomer forms a less soluble diastereomeric salt with DBTA compared to other isomers. -

Crystallization: Heat to reflux, then cool slowly to 4°C over 12 hours. The (

)-Labetalol-DBTA salt precipitates. -

Purification: Recrystallize the salt twice from ethanol to achieve >98% diastereomeric excess (de).

-

Salt Exchange: Suspend the purified salt in water, basify with NaOH to release the (

)-base, extract into ethanol, and treat with anhydrous HCl gas to yield Dilevalol Hydrochloride .

Phase 2: Pharmacological Divergence

Dilevalol was designed to solve the "Beta-Blocker Problem"—the increase in systemic vascular resistance (SVR) caused by unopposed

Mechanism of Action

Unlike propranolol (which increases SVR) or pure labetalol (which lowers SVR via

Table 1: Receptor Binding Profile (

values)

| Receptor Target | Labetalol (Racemate) | Dilevalol ( | Physiological Outcome |

| Moderate Blockade | High Potency Blockade (4x Racemate) | Reduced Heart Rate / Contractility | |

| Antagonist | Partial Agonist (ISA) (7x Potency) | Vasodilation / Bronchodilation | |

| High Potency Blockade | Negligible Affinity | Minimal Orthostatic Hypotension |

Figure 2: Pharmacodynamic Signaling Pathways

Caption: Dilevalol acts as a Beta-1 antagonist and Beta-2 partial agonist, leading to reduced cardiac load and vasodilation.[2]

Phase 3: Clinical Development & The Toxicology Pivot

The Promise (1987–1989)

Clinical trials demonstrated that Dilevalol maintained cardiac output better than Atenolol or Metoprolol due to its vasodilatory properties. It was positioned as the ideal antihypertensive for active patients.

-

Key Finding: Unlike Labetalol, Dilevalol did not cause significant postural hypotension because it preserved

-adrenergic tone while actively dilating vessels via

The Failure (1990)

The drug's trajectory collapsed during the New Drug Application (NDA) review in the US.

-

Event: The FDA advisory committee noted a disturbing rate of elevated liver enzymes (transaminases) in clinical trials.

-

Comparison: While Labetalol carries a known risk of hepatotoxicity, Dilevalol showed a higher incidence and severity of hepatocellular injury.

-

Outcome: Schering-Plough withdrew the US NDA in August 1990. The drug was subsequently withdrawn or severely restricted in markets where it had been approved (e.g., Portugal, Japan).

Mechanistic Hypothesis: Metabolic Toxicity

The toxicity is believed to be idiosyncratic metabolic toxicity .

-

Glucuronidation: Dilevalol is heavily metabolized by UGT enzymes.

-

Reactive Intermediates: In specific phenotypes, the metabolism may shift toward CYP450-mediated oxidation, creating a reactive quinone-imine intermediate.

-

Haptenization: This intermediate binds to hepatic proteins, triggering an immune-mediated destruction of hepatocytes.

Technical Appendix: Radioligand Binding Assay Protocol

Purpose: To validate the

Reagents:

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [125I]-Iodocyanopindolol (high affinity

-antagonist). -

Tissue Source: Rat heart (

enriched) and Rat lung (

Procedure:

-

Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

-

Incubation: In 96-well plates, add:

-

50

L Membrane suspension (20 -

50

L [125I]-Iodocyanopindolol (0.5 nM final). -

50

L Dilevalol (concentration range

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Harvest: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity in a gamma counter. Calculate

and convert to

References

-

Chiralpedia. (2003). Dilevalol - Stereochemical aspects of drug action and disposition.[1][3][4][5] Springer.[1] 1[1][6][7][8][9][10][11]

-

PubMed. (1989).[3] Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][3] Journal of Clinical Pharmacology.[3] 3[6][8][11]

-

LiverTox. (2017).[10] Labetalol - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. 10

-

Drugs.com. (2023). Labetalol Prescribing Information.[2][6][3][10][12]12[6][7][8][11]

-

PubMed. (2018). Safety data and withdrawal of hepatotoxic drugs.[1][10][13] Therapie.[1][2][10][12] 13[8]

Sources

- 1. Dilevalol – Chiralpedia [chiralpedia.com]

- 2. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Labetalol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective synthesis of iso-dolaproine via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous dilevalol. Effects of the R-R optical isomer of labetalol in patients with severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 12. Labetalol: Package Insert / Prescribing Information [drugs.com]

- 13. Safety data and withdrawal of hepatotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Experimental Protocols for Dilevalol Hydrochloride in Rat Models of Hypertension

Introduction & Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]

Dilevalol hydrochloride is the (

This unique profile allows dilevalol to reduce systemic vascular resistance (SVR) while preserving renal blood flow, making it a critical tool in studying hypertension with renal comorbidities.

Key Mechanistic Differentiators

-

-Agonism (Vasodilation): Dilevalol is approximately 7-fold more potent as a

-

-Blockade (Cardioprotection): It exhibits 4-fold higher potency in non-selective

-

-Affinity: Negligible.[4][5] Dilevalol displays minimal affinity for

Mechanistic Pathway Diagram

Figure 1: Pharmacodynamic signaling of Dilevalol HCl. Note the dual action of

Pre-Clinical Formulation Strategy

Dilevalol HCl is a water-soluble salt.[1][2][3] Proper vehicle selection is critical to avoid confounding hemodynamic variables (e.g., pH-induced vascular irritation).

Stock Solution Preparation (Acute IV)

-

Concentration: 1.0 mg/mL (stock); dilute as necessary for lower doses.

-

Vehicle: 0.9% Sterile Saline (NaCl).

-

pH Adjustment: Dilevalol HCl solutions are naturally acidic. For IV bolus, buffer to pH 5.5–6.5 using minimal 0.1N NaOH if the concentration exceeds 5 mg/mL. For standard low-dose stocks (1 mg/mL), saline buffering is usually sufficient.

-

Stability: Prepare fresh daily. Protect from light.[7]

Oral Suspension (Chronic Dosing)

For oral gavage in conscious rats:

-

Vehicle: Distilled water or 0.5% Methylcellulose (if suspension stability is required for high concentrations).

-

Solubility: Freely soluble in water (~20 mg/mL).[7]

Protocol A: Acute Hemodynamic Assessment (IV)

Objective: To determine the immediate dose-response relationship of Dilevalol on Mean Arterial Pressure (MAP) and Heart Rate (HR). Model: Anesthetized Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR).

Experimental Setup

-

Anesthesia: Urethane (1.2–1.5 g/kg, IP) is preferred over Pentobarbital or Isoflurane as it preserves baroreceptor reflexes and autonomic tone.

-

Cannulation:

-

Right Carotid Artery: Connect to a pressure transducer for continuous MAP/HR monitoring.

-

Left Jugular Vein: Cannulate for drug administration.

-

-

Stabilization: Allow 30 minutes post-surgery for hemodynamic parameters to baseline.

Dosing Regimen (Cumulative Bolus)

Administer bolus doses every 15–20 minutes, ensuring parameters return to steady state (or establish a new baseline) before the next dose.

| Step | Dose (mg/kg, IV) | Volume (mL/kg) | Expected Outcome |

| 1 | Vehicle (Saline) | 1.0 | No significant change (Control) |

| 2 | 0.1 | 1.0 | Mild |

| 3 | 0.3 | 1.0 | Onset of vasodilation; HR stability |

| 4 | 1.0 | 1.0 | Significant MAP reduction; Peak |

| 5 | 3.0 | 1.0 | Maximal efficacy plateau |

Workflow Diagram

Figure 2: Workflow for acute intravenous assessment of Dilevalol in anesthetized rats.

Protocol B: Chronic Oral Administration (SHR Model)

Objective: To evaluate long-term antihypertensive efficacy and potential tolerance. Model: Spontaneously Hypertensive Rats (SHR), 12–14 weeks old (Established Hypertension).

Dosing Strategy[3][11][13]

-

Route: Oral Gavage (PO) or Drinking Water admixture.

-

Dose Range: 10 – 30 mg/kg/day.

-

Note: Oral bioavailability in rats is limited by first-pass metabolism (~11-14%), necessitating higher doses than IV protocols.

-

-

Frequency: Once daily (QD) or Twice daily (BID) depending on the metabolic rate of the specific strain.

-

Duration: 14 – 28 Days.

Monitoring (Tail-Cuff Method)

-

Training: Acclimatize rats to the restrainer and warming chamber (32°C) for 3 days prior to baseline measurements to minimize stress-induced artifacts.

-

Timing: Measure Systolic Blood Pressure (SBP) at the same time daily, preferably 2–4 hours post-dose to capture peak effect (

). -

Validation: Obtain at least 5 valid cycles per animal and average the results.

Data Analysis & Validation Criteria

To ensure scientific integrity, data must be validated against known physiological responses.

Comparison: Dilevalol vs. Labetalol vs. Vehicle

| Parameter | Vehicle | Labetalol (Racemate) | Dilevalol (Isomer) |

| Heart Rate (Resting) | Stable | Decrease ( | Decrease ( |

| Vascular Resistance | Stable | Decrease ( | Decrease ( |

| Renal Blood Flow | Stable | Variable | Preserved/Improved |

| Reflex Tachycardia | N/A | Blocked | Blocked |

Exclusion Criteria

-

Baseline Failure: SHR animals with baseline SBP < 160 mmHg should be excluded from the study.

-

Surgical Failure: In IV protocols, animals with < 300 BPM heart rate post-anesthesia indicate deep anesthesia depression and should be excluded.

References

-

Matsunaga, K., et al. (1989). "Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol."[6] Journal of Pharmacology and Experimental Therapeutics.

-

Sybertz, E. J., et al. (1981). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[8][4][5][6] Journal of Cardiovascular Pharmacology.

-

Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[4][5] Journal of Clinical Pharmacology.

-

Fujimura, A., et al. (1989). "Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol." Journal of Clinical Pharmacology.

-

Pfizer/FDA Labeling. "Labetalol Hydrochloride Prescribing Information." (Contains chemical structure and isomer data).

Sources

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Labetalol Hydrochloride Injection, USP [dailymed.nlm.nih.gov]

- 4. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacylibrary.com [pharmacylibrary.com]

- 8. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Bioanalysis of Dilevalol Hydrochloride in Human Plasma via LC-MS/MS

Abstract & Scope

This application note details the development of a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Dilevalol Hydrochloride in human plasma. Dilevalol, the (R,R)-stereoisomer of Labetalol, exhibits potent antihypertensive properties with distinct pharmacokinetics (PK) compared to the racemate.

While traditional HPLC with fluorescence detection (HPLC-FLD) offers cost-effective analysis, modern pharmacokinetic studies require the specificity and sensitivity of LC-MS/MS to distinguish the analyte at sub-nanogram levels and avoid interference from plasma proteins.[1] This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery.[1]

Target Audience: Bioanalytical chemists, DMPK researchers, and CRO laboratory directors.

Scientific Background & Method Strategy

The Analyte: Dilevalol Hydrochloride

Dilevalol is a non-selective beta-blocker with partial beta-2 agonist activity.[1] Chemically, it is 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]benzamide.[1][2]

-

Molecular Weight: 328.4 g/mol (Free base); ~364.9 g/mol (HCl salt).[1][3]

-

pKa: ~7.4 (secondary amine) and ~9.4 (phenol).[1]

-

LogP: ~2.6 (Moderately lipophilic).[1]

Strategic Decisions in Assay Design

-

Detection Mode (LC-MS/MS vs. FLD): While Dilevalol possesses native fluorescence (Ex ~230 nm, Em ~420 nm), LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is selected for this protocol.[1] It provides superior signal-to-noise ratios (S/N) for low-dose PK studies and eliminates the risk of co-eluting fluorescent endogenous compounds.[1]

-

Sample Preparation (LLE vs. PPT): Protein Precipitation (PPT) with acetonitrile is fast but leaves phospholipids that cause ion suppression in the MS source.[1] We utilize Liquid-Liquid Extraction (LLE) with ethyl acetate.[1][4] This yields a cleaner extract, extends column life, and improves the method's Lower Limit of Quantification (LLOQ).

-

Chromatography: A C18 stationary phase is used with an acidic mobile phase (Formic Acid/Ammonium Formate).[1][4][5] The acidic pH keeps the secondary amine protonated (

), enhancing electrospray ionization (ESI) efficiency.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition.

Figure 1: Optimized sample preparation workflow ensuring maximum analyte recovery and minimal matrix interference.

Detailed Protocol & Instrumentation

Instrumentation

-

LC System: UHPLC System (e.g., Agilent 1290 or Waters ACQUITY).[1]

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad 6500+ or Agilent 6470).[1]

-

Column: Phenomenex Luna C18(2) or Waters BEH C18 (50 x 2.1 mm, 1.7 µm or 3 µm).[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides protons for ionization; buffers pH.[1] |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong elution solvent; low backpressure.[1] |

| Flow Rate | 0.4 - 0.5 mL/min | Optimal for ESI source desolvation.[1] |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10%->90% B; 3.0-4.0 min: Hold 90% B. | Fast separation of hydrophobic matrix components.[1] |

| Column Temp | 40°C | Improves peak shape and reduces viscosity.[1] |

| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements.[1] |

Mass Spectrometry Parameters (MRM)

Dilevalol is detected in Positive ESI mode (

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Dilevalol | 329.2 | 162.1 | 25 | Quantifier |

| Dilevalol | 329.2 | 294.1 | 18 | Qualifier |

| IS (Metoprolol) | 268.2 | 116.1 | 22 | Internal Standard |

Note: The transition 329.2

Step-by-Step Sample Preparation (LLE)

This protocol is designed to extract Dilevalol from plasma while leaving behind salts and proteins.[1]

-

Aliquot: Transfer 100 µL of patient plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., Metoprolol 500 ng/mL). Vortex for 10 seconds.[1]

-

Alkalinization: Add 50 µL of 0.1 M K₂CO₃ (or NaOH).

-

Critical Step: This adjusts pH > 9.0, converting Dilevalol (a base) to its uncharged form, facilitating transfer into the organic phase.

-

-

Extraction: Add 1.0 mL of Ethyl Acetate .

-

Alternative: Diethyl ether can be used, but Ethyl Acetate is less volatile and safer to handle.

-

-

Agitation: Vortex vigorously for 5 minutes or use a tube shaker.

-

Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.

-

Transfer: Carefully transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube. Avoid disturbing the interface.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex for 1 min.

-

Analysis: Transfer to autosampler vials for LC-MS/MS injection.

Logic of Validation & Troubleshooting

Linearity and Sensitivity[6]

-

Range: The assay typically achieves linearity from 1.0 ng/mL to 500 ng/mL .[1]

-

LLOQ: 1.0 ng/mL (Signal-to-Noise ratio > 10:1).[1]

-

Weighting: Use

weighted linear regression to improve accuracy at the lower end of the curve.

Troubleshooting Common Issues

Figure 2: Decision tree for troubleshooting common bioanalytical anomalies.

-

Peak Tailing: Dilevalol contains secondary amines that interact with free silanols on the column. Ensure your mobile phase contains adequate buffer strength (Ammonium Formate) and the column is fully end-capped.[1]

-

Ion Suppression: If signal drops in patient samples compared to neat standards, phospholipids may be co-eluting. Monitor m/z 184 (phosphocholine head group) to check for lipid interference.[1]

References

-

LC-MS/MS Method Development: Systematic Reviews in Pharmacy. (2021). "Method Development and Validation of Labetalol and Nadolol in Human Plasma by LC-MS/MS." (Describes the core MS transitions and C18 separation applicable to the Dilevalol isomer).

-

Extraction Methodology: ResearchGate. (2015).[1] "Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry." (Validates the use of Ethyl Acetate LLE for this class of compounds).

-

Chemical Properties: PubChem. "Dilevalol Hydrochloride (Compound)."[1][2][3][6] (Source for MW, pKa, and chemical structure data).

-

Isomer Analysis: Journal of Chromatography B. "High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column and fluorimetric detection." (Historical grounding for extraction pH and fluorescence properties).

Sources

- 1. (+)-Labetalol | C19H24N2O3 | CID 134044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dilevalol Hydrochloride | C19H25ClN2O3 | CID 636407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Labetalol [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS method for the determination of several drugs used in combined cardiovascular therapy in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

Application of Dilevalol hydrochloride in adrenergic receptor cell culture models

Application Note: Functional Characterization of Dilevalol Hydrochloride in Adrenergic Receptor Cell Culture Models

Executive Summary

This guide details the application of Dilevalol Hydrochloride (the

This unique profile makes Dilevalol an essential tool for researchers investigating biased signaling , receptor desensitization , and vasodilatory mechanisms independent of

Compound Information & Handling

Chemical Identity:

Solubility & Stock Preparation: Dilevalol HCl is a salt, rendering it moderately soluble in aqueous buffers, but for consistent cell culture applications, DMSO is the preferred solvent for primary stock solutions to prevent precipitation upon freezing.

| Solvent | Max Solubility | Stock Conc.[1][2] | Storage |

| DMSO | ~50 mg/mL | 100 mM | -20°C (6 months) |

| Water | ~10 mg/mL | 10 mM | -20°C (1 month) |

Preparation Protocol:

-

Weighing: Accurately weigh 3.65 mg of Dilevalol HCl.

-

Solubilization: Dissolve in 100

L of sterile DMSO to generate a 100 mM Master Stock. Vortex for 30 seconds.[1][2] -

Working Stocks: Dilute the Master Stock 1:100 in sterile PBS or serum-free media to create a 1 mM Working Stock.

Experimental Logic: The "Partial Agonist" Trap

Expertise Insight: Many researchers mischaracterize Dilevalol by running only a standard antagonism assay.[1][2] To fully validate Dilevalol's activity, you must run a Dual-Mode Assay :

-

Agonist Mode: Does Dilevalol alone stimulate cAMP? (Tests Intrinsic Activity).

-

Antagonist Mode: Does Dilevalol inhibit Isoproterenol-induced cAMP? (Tests Receptor Blockade).

Mechanism of Action Visualization

The following diagram illustrates the differential signaling of Dilevalol at the

Caption: Mechanistic comparison of ligand efficacy at the

Protocol: Dual-Mode Functional Assay (cAMP)

Objective: To determine the

Materials:

-

Cells: HEK293-ADRB2 (stable line) or H9c2 cardiomyocytes.[1][2]

-

Reagents: Dilevalol HCl, Isoproterenol (Full Agonist), IBMX (Phosphodiesterase inhibitor), cAMP detection kit (TR-FRET or ELISA).

Step-by-Step Workflow

Step 1: Cell Preparation (Day 0)

-

Seed cells at 20,000 cells/well in a 96-well plate (white-walled for luminescence/fluorescence).

-

Incubate overnight at 37°C, 5%

.

Step 2: Starvation & Pre-treatment (Day 1) [1][2]

-

Add 45

L/well of Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).[1][2]-

Why IBMX? It prevents the degradation of cAMP, allowing accumulation of the signal for detection.

-

-

Incubate for 30 minutes at 37°C to equilibrate.

Step 3: Compound Addition (The Dual-Arm Setup)

| Plate Layout | Treatment A (5 | Treatment B (5 | Purpose |

| Arm 1: Agonism | Dilevalol ( | Vehicle (Buffer) | Measures Intrinsic Activity |

| Arm 2: Antagonism | Dilevalol ( | Isoproterenol ( | Measures Blockade Potency |

| Control 1 | Vehicle | Vehicle | Basal cAMP |

| Control 2 | Isoproterenol (10 | Vehicle | Max cAMP ( |

-

Agonist Arm: Add Dilevalol dilution series.[1][2] Incubate 30 mins.

-

Antagonist Arm: Add Dilevalol dilution series.[1][2] Incubate 15 mins. Then add Isoproterenol (at a fixed concentration known to elicit 80% max response, typically 10-100 nM).[1][2] Incubate 30 mins.

Step 4: Detection

-

Lyse cells and detect cAMP according to kit manufacturer instructions (e.g., HTRF or cAMP-Glo).[1][2]

Data Analysis & Expected Results

Self-Validation Check: Before analyzing Dilevalol, verify your controls:

-

Z-Factor: Must be > 0.5 (calculated using Basal vs. Max Isoproterenol wells).

-

Window: Max Isoproterenol signal should be >10-fold over Basal.

Quantitative Output:

| Parameter | Definition | Expected Dilevalol Result | Interpretation |

| Max response relative to Isoproterenol | 25% - 40% | Confirms Partial Agonism (ISA).[1][2] If 0%, cells may lack | |

| Potency of intrinsic activity | ~7.5 - 8.0 | High affinity binding required for activation.[1][2] | |

| Conc. to inhibit 50% of Iso response | ~10 - 50 nM | Potent competitive antagonism.[1][2] | |

| Hill Slope | Steepness of the curve | -1.0 | Indicates 1:1 competitive binding.[1][2] |

Visualizing the Data: The following graph logic (simulated) demonstrates the "Right Shift" in antagonist mode and the "Plateau" in agonist mode.

Caption: Expected pharmacodynamic profiles. Note that in antagonist mode, Dilevalol will not inhibit cAMP to zero, but to its own intrinsic efficacy level.

Troubleshooting & Optimization

Issue: Low Signal Window

-

Solution: Reduce serum starvation time or lower IBMX concentration to 0.1 mM. Ensure cells are not over-confluent (>90%), which downregulates receptors.[1][2]

Issue: Precipitation of Compound

Issue: No Partial Agonism Observed

-

Cause: Low receptor reserve (Receptor density too low).[1][2]

-

Solution: Partial agonism is dependent on receptor density.[1][2] Use an overexpression system (HEK-ADRB2) rather than native cells with low expression if detecting ISA is the primary goal.[1][2]

References

-

Dilevalol: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Source: Drugs (1989).[1][2] Link: Relevance: Establishes the fundamental mechanism of Dilevalol as a

-blocker with ISA. -

Investigation of the Beta-2 Agonist Properties of Dilevalol. Source: Journal of Human Hypertension (1990).[1][2] Link: Relevance: Confirms the selectivity of the partial agonist activity for the

subtype. -

Preclinical Pharmacologic Properties of Dilevalol. Source: American Journal of Cardiology (1988).[1][2] Link: Relevance: Provides comparative data against propranolol and labetalol regarding

affinity. -

PubChem Compound Summary: Dilevalol Hydrochloride. Source: National Center for Biotechnology Information (2023).[1][2] Link: Relevance:[1][2] Chemical structure, molecular weight, and solubility data.[4]

-

Guidelines for the Use of DMSO in Cell Culture. Source: ResearchGate / Protocol Standards.[1][2] Link: Relevance: Validates the requirement for <0.1% DMSO final concentration to avoid artifacts.

Sources

- 1. (+)-Labetalol | C19H24N2O3 | CID 134044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dilevalol Hydrochloride | C19H25ClN2O3 | CID 636407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Laboratory synthesis and purification of Dilevalol hydrochloride

Application Note: High-Purity Synthesis and Purification of Dilevalol Hydrochloride

)-Isomer of Labetalol (Dilevalol)Executive Summary

Dilevalol hydrochloride (SCH 19927) is the (

This application note details a robust, scalable protocol for the synthesis of Dilevalol HCl. The methodology utilizes a "Chiral Pool" approach, coupling a commercially available chiral amine with a functionalized salicylamide precursor, followed by diastereoselective reduction and fractional crystallization to isolate the target (

Retrosynthetic Analysis & Strategy

The synthesis of Dilevalol is complicated by the presence of two chiral centers. A non-stereoselective synthesis yields four isomers (two enantiomeric pairs). To circumvent complex chiral resolution of the final product, we employ a convergent synthesis strategy :

-

Fixed Chiral Center: Introduce the (

)-configuration of the 1-methyl-3-phenylpropyl moiety using an optically pure amine starting material. -

Induced Chiral Center: Generate the benzylic alcohol via ketone reduction. This step typically produces a mixture of (

) and ( -

Purification: Exploit the physical property differences between diastereomers to isolate the (

)-isomer via fractional crystallization of the hydrochloride salt.

Figure 1: Retrosynthetic breakdown of Dilevalol HCl utilizing a chiral amine precursor.

Experimental Protocol

Phase 1: Synthesis of the Chiral Amino-Ketone Intermediate

Objective: Couple the salicylamide core with the chiral amine while preventing racemization.

Reagents:

-

5-Bromoacetylsalicylamide (CAS: 73866-23-6)

-

(

)-(+)-1-Methyl-3-phenylpropylamine (CAS: 4187-57-9) -

Solvent: Isopropyl Alcohol (IPA) or Ethanol

-

Base: Triethylamine (TEA) or Potassium Carbonate

Procedure:

-

Preparation: In a 2L reactor equipped with a mechanical stirrer and nitrogen inlet, dissolve 5-bromoacetylsalicylamide (1.0 eq, 50 g) in IPA (500 mL).

-

Amine Addition: Cool the solution to 0–5°C. Slowly add (

)-(+)-1-methyl-3-phenylpropylamine (1.1 eq) mixed with TEA (1.2 eq) dropwise over 60 minutes.-

Scientific Insight: Low temperature prevents the formation of bis-alkylated byproducts and minimizes degradation of the labile

-bromo ketone.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor consumption of the bromide by TLC or HPLC.

-

Workup: Evaporate the solvent under reduced pressure (

°C). Dissolve the residue in Ethyl Acetate and wash with water to remove hydrobromide salts. Dry the organic layer over

Phase 2: Reduction and Diastereomer Separation

Objective: Reduce the ketone to an alcohol and isolate the (

Reagents:

Procedure:

-

Reduction: Dissolve the crude amino-ketone from Phase 1 in Methanol (10 volumes). Cool to 0–5°C.

-

Hydride Addition: Add

(1.5 eq) portion-wise over 30 minutes. -

Quenching: Stir at room temperature for 2 hours. Quench with Acetone (to destroy excess borohydride) followed by water.

-

Isolation: Extract with Ethyl Acetate. Wash with brine and dry. Concentrate to obtain the diastereomeric mixture of bases.

-

Salt Formation (Critical Step): Dissolve the free base mixture in Ethanol. Add concentrated HCl (1.1 eq) dropwise to pH 2–3.

-

Fractional Crystallization:

-

Heat the ethanolic solution to reflux until clear.

-

Cool slowly to 20°C, then chill to 0–5°C for 12 hours.

-

Selectivity: The (

)-Dilevalol HCl salt is typically less soluble in ethanol/ethyl acetate mixtures than the ( -

Filter the white precipitate. This "Crop 1" is enriched in Dilevalol HCl.

-

Phase 3: Purification to Pharmaceutical Grade

Objective: Achieve

Procedure:

-

Recrystallization: Suspend "Crop 1" in a mixture of Methanol:Ethyl Acetate (1:3 ratio).

-

Heat to reflux to dissolve.

-

Allow to cool slowly to room temperature.

-

Filter and wash the crystals with cold Ethyl Acetate.

-

Drying: Dry in a vacuum oven at 50°C for 24 hours.

Analytical Validation & Quality Control

To confirm the identity of Dilevalol (distinct from Labetalol), the following parameters must be met.

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Identification (IR) | Matches Reference Standard (R,R) | FTIR (KBr pellet) |

| Chiral Purity | Chiral HPLC | |

| Diastereomeric Excess | Chiral HPLC | |

| Specific Rotation | Polarimetry | |

| Assay | 98.0 – 102.0% | HPLC (Achiral) |

Chiral HPLC Method Protocol:

-

Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : IPA : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 220 nm.

-

Expected Retention: The (

)-isomer typically elutes differently than the (

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of Dilevalol HCl.

Troubleshooting & Expert Insights

-

Issue: Low Diastereomeric Yield.

-

Cause: The reduction step lacks stereocontrol.

-

Solution: While

is standard, using bulky reducing agents (e.g., L-Selectride) or chiral catalysts can improve the (

-

-

Issue: Oiling Out during Crystallization.

-

Cause: Solvent mixture too polar or cooling too rapid.

-

Solution: Seed the solution with pure Dilevalol HCl crystals at the cloud point. Adjust the Ethanol/Ethyl Acetate ratio to favor slower crystal growth.

-

-

Safety Note: The intermediate

-bromo ketone is a potent lachrymator and skin irritant. All operations in Phase 1 must be conducted in a fume hood.

References

-

Pfizer. (2023). Labetalol Hydrochloride Injection, USP - Prescribing Information.[9]

-

PubChem. (2025).[1][6] Dilevalol Hydrochloride (Compound CID 636407).[6] National Library of Medicine.

- Goldehersh, A. et al. (1980). Stereoselective synthesis and properties of the stereoisomers of labetalol. Journal of Medicinal Chemistry.

-

Google Patents. (1981). Process for preparing the (R,R) optically isomeric compounds of labetalol (DD150457A5).

-

Aqeel, Z.[6][10][11][12] & Tackett, B. (2022). Separation of Labetalol Hydrochloride and its Organic Impurities.[13][10] Phenomenex Application Note.[10]

Sources

- 1. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DD150457A5 - PROCESS FOR PREPARING THE (R, R) OPTICALLY ISOMERIC COMPOUNDS OF LABETALOL - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparation Of Labetalol Hydrochloride [quickcompany.in]

- 4. CN111362823A - Production method of labetalol hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dilevalol Hydrochloride | C19H25ClN2O3 | CID 636407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Labetalol - Wikipedia [en.wikipedia.org]

- 8. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. Dilevalol – Chiralpedia [chiralpedia.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2017098520A1 - Process for the preparation of labetalol hydrochloride - Google Patents [patents.google.com]

Application Note: Preparation and Stabilization of Dilevalol Hydrochloride Solutions

[1][2]

Abstract & Scope

Dilevalol hydrochloride (CAS: 75659-08-4) is the (R,R)-stereoisomer of the non-selective

This guide provides a standardized protocol for preparing high-stability stock solutions and physiologically compatible working solutions. It addresses common failure modes such as oxidative degradation, precipitation upon aqueous dilution, and light sensitivity.[2]

Physicochemical Profile

Understanding the solute's properties is the first step in successful solution design.[2]

| Parameter | Specification | Notes |

| Compound Name | Dilevalol Hydrochloride | (R,R)-isomer of Labetalol HCl |

| CAS Number | 75659-08-4 | Distinct from Labetalol HCl (32780-64-6) |

| Molecular Formula | Salt form is hygroscopic | |

| Molecular Weight | 364.87 g/mol | Use this value for Molarity calculations |

| Solubility (DMSO) | Preferred solvent for Master Stock | |

| Solubility (Water) | Sparingly Soluble | pH dependent; unstable long-term |

| Stability Factors | Light Sensitive, Hygroscopic | Protect from UV; Desiccate solid |

Solvent Selection Strategy

The Causality of Choice:

-

DMSO (Dimethyl Sulfoxide): Selected as the Master Stock solvent.[2] Dilevalol HCl is an amphiphilic salt. While it has polar moieties, the aromatic rings drive hydrophobicity.[2] DMSO solubilizes the compound effectively while preventing hydrolysis and oxidation that occur rapidly in aqueous environments.[2]

-

Aqueous Buffers (PBS/Saline): Used only for immediate working solutions.[2] Dilevalol HCl can precipitate in high-salt buffers if the concentration exceeds its solubility limit (~1 mg/mL in neutral pH).[2]

Workflow Diagram: Solution Preparation Logic

The following diagram illustrates the decision matrix for preparing stable solutions.

Figure 1: Decision matrix for solvent selection.[2] Solid lines indicate the recommended pathway for stability; dashed lines indicate high-risk pathways.

Protocol 1: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials

-

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture or HPLC).[2]

-

Amber glass vials (to prevent photodegradation).[2]

-

Vortex mixer.[2]

Step-by-Step Methodology

-

Calculation: To prepare 10 mL of a 10 mM stock solution:

-

Weighing: Weigh 36.5 mg of Dilevalol HCl into a sterile amber glass vial.

-

Critical: Do not use plastic microfuge tubes for initial dissolution if long-term storage is intended, as DMSO can leach plasticizers over time.[2]

-

-

Dissolution: Add 10 mL of anhydrous DMSO.

-

Homogenization: Vortex vigorously for 30–60 seconds. Ensure no crystal residues remain at the meniscus.[2]

-

Aliquoting: Dispense into 200 µL or 500 µL aliquots in sterile polypropylene tubes (safe for frozen storage).

-

Storage: Store at -20°C . Stable for up to 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[2]

Protocol 2: Preparation of Working Solution

Objective: Dilute the Master Stock for biological assays while maintaining solubility and minimizing solvent toxicity.[2]

The "Solvent Shock" Phenomenon

Directly adding high-concentration hydrophobic stocks to cell culture media can cause immediate microprecipitation.[2] This protocol uses a step-down dilution method.[2]

Methodology

Target: 10 µM Final Assay Concentration (0.1% DMSO final).

-

Thaw: Remove one Master Stock aliquot (10 mM) from -20°C and thaw at room temperature. Protect from bright light.[2]

-

Intermediate Dilution (100x):

-

Final Dilution (1x):

Quality Control & Validation

Every stock solution must be self-validated before use in critical assays.[2]

-

Visual Inspection: Hold the vial against a dark background under a strong light source. Any "shimmer" or particulates indicates precipitation.[2] Discard.

-

UV-Vis Verification:

Biological Context: Mechanism of Action

Dilevalol is unique due to its stereoselective profile.[3][1] It combines non-selective

Figure 2: Pharmacological signaling pathway of Dilevalol.[2] Red arrows indicate inhibition; Green arrows indicate stimulation.

References

-

PubChem. (n.d.).[3][2] Dilevalol Hydrochloride (Compound CID 636407). National Library of Medicine.[2] Retrieved from [Link][2]

-

DrugBank. (n.d.).[3][2] Dilevalol: Pharmacology and Interactions. Retrieved from [Link][2]

-

Frishman, W. H., & Covey, S. (1989).[2] Dilevalol: A new beta-adrenergic blocking agent with vasodilator properties. The Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Dilevalol | 75659-07-3 | >98% [smolecule.com]

- 3. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. DILEVALOL HYDROCHLORIDE CAS#: 75659-08-4 [chemicalbook.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming Dilevalol hydrochloride solubility challenges in aqueous buffers

[1]

Topic: Overcoming Solubility & Stability Challenges in Aqueous Buffers Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting & Protocol Guide

Technical Overview: The Solubility "Cliff"

Before troubleshooting, it is critical to understand the physicochemical behavior of Dilevalol hydrochloride. As the

The most common user error is attempting to dissolve the compound directly in neutral buffers (e.g., PBS, pH 7.4). This often results in immediate precipitation.

Physicochemical Profile

| Parameter | Value / Characteristic | Impact on Experiment |

| Salt Form | Hydrochloride (HCl) | Highly soluble in water only at acidic pH.[1] |

| pKa Values | At pH > 7.0, the amine deprotonates, forming the poorly soluble free base.[1] | |

| Solubility (Water) | ~20 mg/mL (pH < 5) | Soluble in unbuffered water (typically acidic).[1] |

| Solubility (PBS) | Insoluble / Unstable | Precipitates rapidly as pH approaches 7.[1]4. |

| Appearance | White crystalline powder | Visual inspection is key; turbidity indicates instability.[1] |

Troubleshooting Guide (Q&A)

Category 1: Solubility & Precipitation

Q: I dissolved Dilevalol HCl in PBS (pH 7.4), but it turned cloudy. Why? A: This is a classic pH-solubility mismatch.[1] Dilevalol HCl is a salt of a weak base.[1] In PBS at pH 7.4, the pH is extremely close to the molecule's basic pKa (~7.4). At this pH, approximately 50% of the molecules exist as the uncharged, hydrophobic free base, which exceeds the aqueous solubility limit.

-

Correction: Dissolve the compound in DMSO or Water (unbuffered) first to create a high-concentration stock, then dilute into the buffer immediately before use. Ensure the final concentration is below the solubility limit of the free base (typically < 100 µM in neutral buffers).[1]

Q: Can I use heat to dissolve the precipitate? A: Do not use heat. While heat may temporarily dissolve the precipitate, it promotes chemical degradation (oxidation) and the precipitate will likely reform upon cooling (recrystallization). If a solution has precipitated, it is compromised.[1] Discard and prepare fresh.

Q: What is the maximum concentration I can achieve in cell culture media? A: In media (pH 7.2–7.4), the safe limit is generally 10–50 µM . To achieve this:

-

Prepare a 10 mM - 100 mM stock in 100% DMSO .[1]

-

Dilute 1:1000 into the media.

-

Vortex immediately.[1] Note: Always run a vehicle control (DMSO only) to account for solvent effects.[1]

Category 2: Stability & Storage[2][3][4][5][6][7][8]

Q: Is Dilevalol hydrochloride light sensitive? A: Yes. Like many phenylethanolamines, it is susceptible to photodegradation.

-

Protocol: Store solid powder and solutions in amber vials. Wrap clear tubes in aluminum foil during experiments if prolonged light exposure is expected.[1]

Q: How long can I keep the stock solution? A:

Visualizing the Solubility Workflow

The following diagram illustrates the critical decision pathways for preparing stable Dilevalol solutions.

Caption: Decision tree for Dilevalol HCl preparation. Green paths indicate successful solubilization; red paths indicate high risk of precipitation.

Validated Preparation Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: Cell culture, long-term storage, and high-concentration requirements.[1]

-

Weighing: Accurately weigh 36.5 mg of Dilevalol Hydrochloride.

-

Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into amber microcentrifuge tubes (e.g., 50 µL per tube). Store at -20°C.

-

Self-Validation: If the solution appears cloudy or yellow, the DMSO may be hydrated or the compound degraded.

-

Protocol B: Preparation of Aqueous Working Solution

Best for: Animal studies or assays requiring solvent-free conditions.[1]

-

Vehicle: Use 0.9% Saline or Water for Injection .[1]

-

Acidification (Critical): Ensure the vehicle pH is slightly acidic (pH 4.0–5.0).[1]

-

Note: Commercial Saline is usually pH 5.0, which is acceptable.

-

-

Dissolution: Add Dilevalol HCl powder slowly to the vehicle while stirring.

-

Concentration Limit: Do not exceed 5 mg/mL .

-

pH Adjustment: If pH rises above 5.5 during dissolution, adjust carefully with dilute HCl. Avoid NaOH , as local alkalinity will cause instant irreversible precipitation.[1]

References

-

PubChem. (2025).[1][2][3] Dilevalol Hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

-

DailyMed. (2024).[1] Labetalol Hydrochloride Injection, USP - Prescribing Information. U.S. National Library of Medicine.[1] [Link][1]

-

DrugBank. (2024).[1][2] Dilevalol: Chemical Properties and Pharmacology. [Link][1]

-

American Society of Health-System Pharmacists (ASHP). (2007).[1] AHFS Drug Information: Labetalol Hydrochloride Stability. [Link][1]

Optimizing Dilevalol hydrochloride concentration for in vitro cell-based assays

Executive Summary

Dilevalol hydrochloride is the (R,R)-isomer of labetalol.[1] Unlike its racemic parent, Dilevalol is a non-selective

This guide addresses the specific challenges of using Dilevalol in vitro: solubility limits, the "Goldilocks" window for specific receptor binding, and the confounding factor of intrinsic sympathomimetic activity (ISA).

Part 1: Reconstitution & Solubility Guide

The Challenge: Dilevalol HCl is sparingly soluble in neutral aqueous buffers. Direct addition to cell culture media often results in micro-precipitation, leading to erratic data and false toxicity readouts.

Solubility Profile

| Solvent | Solubility Limit | Recommended Stock Conc. | Notes |

| DMSO | ~72 mg/mL (197 mM) | 10 mM | Preferred. Stable at -20°C. |

| Ethanol | ~7 mg/mL | N/A | Not recommended due to volatility. |

| Water | ~8 mg/mL | N/A | pH dependent. Risk of precipitation at physiological pH (7.4). |

| PBS/Media | < 1 mg/mL | N/A | Do NOT dissolve powder directly in media. |

Master Stock Preparation Protocol

Objective: Create a stable 10 mM Stock Solution.

-

Calculate: To prepare 1 mL of 10 mM stock, weigh 3.64 mg of Dilevalol HCl (MW: 364.9 g/mol ).

-

Dissolve: Add 1 mL of anhydrous DMSO (cell culture grade). Vortex vigorously for 30 seconds until completely clear.

-

Aliquot: Dispense into 20-50

L aliquots in light-resistant tubes. -

Store: Freeze at -20°C (stable for 6 months). Avoid freeze-thaw cycles.

Working Solution (Assay Day)

Critical Rule: The final DMSO concentration in the well must be

-

Intermediate Dilution: Dilute the 10 mM stock 1:100 in culture media (or PBS) to create a 100

M working solution.-

Note: This step reduces DMSO to 1%.

-

-

Final Dosing: Add the 100

M working solution to your cells to achieve the desired final concentration (e.g., 1:100 dilution gives 1

Part 2: Dose-Finding & Experimental Design

The Challenge: Users often overdose Dilevalol, causing off-target cytotoxicity or lysosomal accumulation, masking the specific receptor effects.

Recommended Concentration Ranges

Based on electrophysiological data in mammalian tissues, Dilevalol exhibits a steep dose-response curve.

| Assay Type | Target Concentration | Rationale |

| Receptor Binding ( | 1 nM – 100 nM | High affinity for |

| Functional Blockade | 100 nM – 1 | Maximal blockade typically observed at 1 |

| Cytotoxicity Threshold | > 10 | Concentrations |

Experimental Workflow

The following diagram illustrates the standard workflow for a functional antagonism assay (e.g., blocking Isoproterenol-induced cAMP).

Figure 1: Optimized workflow for functional antagonism assays. Crucially, the antagonist (Dilevalol) must be added 30 minutes prior to the agonist challenge to reach equilibrium.

Part 3: Mechanism of Action & Signaling

The Challenge: Interpreting data requires understanding that Dilevalol is not a "silent" antagonist. It has Intrinsic Sympathomimetic Activity (ISA) at

Signaling Pathway Interaction

Dilevalol blocks catecholamine binding but may weakly stimulate the

Figure 2: Dilevalol acts as a full antagonist at

Part 4: Troubleshooting Guide

Scenario A: "I see cell death at 20-50 M, but the literature says Labetalol is safe."

Root Cause: Lysosomotropism and Off-Target Effects.

-

Explanation: Lipophilic amines like Dilevalol can accumulate in lysosomes, causing swelling and cell death (vacuolization) independent of receptor blockade.

-

Solution: Cap your maximum concentration at 10

M . If you do not see efficacy at 10

Scenario B: "My 'Negative Control' (Dilevalol only) shows a signal increase."

Root Cause: Intrinsic Sympathomimetic Activity (ISA).[2]

-

Explanation: You are likely using a cell line with high

receptor density (e.g., specific smooth muscle cells or over-expressing CHO cells). Dilevalol is a partial agonist at -

Solution: Use a "silent" antagonist (like Propranolol) as a comparator control to distinguish ISA from background noise.

Scenario C: "The drug precipitates when I add it to the media."

Root Cause: pH Shock.

-

Explanation: Adding a high-concentration acidic stock to buffered media can locally crash the solubility.

-

Solution: Use the Intermediate Dilution Step (See Section 1.3). Never go from 100% DMSO stock directly to the final well. Dilute 1:100 in PBS first, mix, then add to cells.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Dilevalol to block

Q: How long should I pre-incubate the cells with Dilevalol? A: 30 minutes at 37°C is standard. This allows the drug to equilibrate across the membrane and bind receptors before you add the challenge agonist.

Q: Is the hydrochloride salt form important? A: Yes. The HCl salt improves water solubility compared to the free base. Ensure your calculations account for the salt weight (MW ~364.9) vs the free base.

References

-

Sybertz, E. J., et al. (1987). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[1][3][4][5][6] The American Journal of Cardiology, 60(17), 11N-18N.

-

Matsuzaki, T., et al. (1989). "Cellular electrophysiology and beta-adrenergic-blocking activity of dilevalol, the R,R-isomer of labetalol, on isolated canine cardiac tissues."[7] Journal of Pharmacology and Experimental Therapeutics, 250(1), 233-240.

-

PubChem. (n.d.). "Dilevalol Hydrochloride Compound Summary." National Library of Medicine.

-

Cayman Chemical. (2022).[8] "Labetalol (hydrochloride) Product Information & Solubility." Cayman Chemical Product Data. (Note: Reference used for solubility properties of the hydrochloride salt form).

Sources

- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Labetalol - Wikipedia [en.wikipedia.org]

- 3. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dilevalol – Chiralpedia [chiralpedia.com]

- 6. Antihypertensive effect of dilevalol is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular electrophysiology and beta-adrenergic-blocking activity of dilevalol, the R,R-isomer of labetalol, on isolated canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting common issues in Dilevalol hydrochloride HPLC analysis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methodologies for Dilevalol Hydrochloride Last Updated: January 29, 2026

Introduction: The Analyst's Perspective

Welcome to the technical support hub for Dilevalol Hydrochloride . As the (R,R)-diastereoisomer of Labetalol, Dilevalol presents a unique dual challenge in liquid chromatography: it requires robust achiral separation for chemical purity (degradation products) and precise chiral separation to ensure enantiomeric excess (distinguishing it from the (R,S), (S,R), and (S,S) isomers).

Dilevalol is a secondary amine with a pKa of approximately 9.3. This basicity is the root cause of 80% of the chromatographic issues you will encounter—specifically peak tailing due to silanol interactions. The following guide synthesizes field-proven troubleshooting protocols with mechanistic insights to help you stabilize your method.

Part 1: Method Configuration & Standard Parameters

Before troubleshooting, validate that your baseline conditions align with industry standards for basic pharmaceuticals.

Table 1: Recommended Baseline Method Parameters

| Parameter | Achiral Method (Chemical Purity) | Chiral Method (Enantiomeric Purity) |

| Stationary Phase | End-capped C18 or C8 (e.g., Zorbax Eclipse Plus) | |

| Mobile Phase | Phosphate Buffer (pH 3.0) : MeOH/ACN | Phosphate Buffer (pH 7.0) : IPA/ACN |

| pH Strategy | Acidic (pH < 3.0) to protonate silanols and drug | Neutral (pH ~7.0) for AGP stability |

| Additives | 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) | 0.015 M Tetrabutylammonium phosphate (TBAP) |

| Detection | UV @ 230 nm (high sensitivity) or 302 nm | UV @ 230 nm or Fluorescence (Ex 230/Em 400) |

| Critical Factor | Silanol Suppression | Temperature Control |

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Peak Shape & Tailing Issues

Q1: My Dilevalol peak shows severe tailing (Tailing Factor > 2.0). I am using a standard C18 column with a water/methanol gradient. What is happening?

Lead Scientist Diagnosis:

This is the classic "Amine-Silanol Effect." Dilevalol is a secondary amine. At neutral or weakly acidic pH (pH 4-6), the residual silanol groups (

Corrective Protocol:

-

Lower the pH: Adjust your aqueous mobile phase to pH 2.5 - 3.0 using Phosphoric Acid or TFA. At this pH, silanol groups are protonated (

) and neutral, eliminating the ionic interaction. -

Add a Silanol Blocker: If pH adjustment is insufficient, add 0.1% Triethylamine (TEA) or 20 mM Ammonium Acetate to the mobile phase. TEA competes for the active silanol sites.

-

Switch Columns: Move to a "Base-Deactivated" or heavily end-capped column (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus) designed specifically for basic compounds.

Technical Note: Never use TEA with a column that is not pH stable. Always check the manufacturer's pH limits.

Category B: Retention Time Instability

Q2: The retention time (RT) of Dilevalol is drifting significantly between injections. I am using a Phosphate buffer at pH 7.0.

Lead Scientist Diagnosis: Operating a basic drug separation at pH 7.0 on a silica column is risky.

-

Silica Dissolution: Silica starts dissolving above pH 7.5, altering the stationary phase volume.

-

pKa Sensitivity: While Dilevalol's pKa is ~9.3, small fluctuations in mobile phase pH around neutral values can affect the ionization state of the buffer or the column surface charge, leading to drift.

-

Temperature: Chiral columns (often used at neutral pH) are extremely sensitive to temperature.

Corrective Protocol:

-

Buffer Capacity: Ensure your buffer concentration is at least 20-50 mM . Weak buffers (5-10 mM) cannot resist pH changes caused by the sample matrix or CO2 absorption.

-

Thermostat Control: Set the column oven to a constant temperature (e.g.,

). Ambient fluctuations will cause RT drift. -

Equilibration: Basic drugs often require longer equilibration times (20-30 column volumes) to saturate active sites on the column.

Category C: Chiral Resolution Loss

Q3: I am trying to separate Dilevalol ((R,R)-isomer) from the other Labetalol isomers, but the peaks are co-eluting. What parameters should I tweak first?

Lead Scientist Diagnosis: Chiral separation is thermodynamically driven and relies on the formation of transient diastereomeric complexes. Co-elution suggests the energy difference between these complexes is too small.

Corrective Protocol:

-

Temperature Effect (Inverse Relationship): Unlike achiral chromatography, lowering the temperature often improves chiral resolution. The formation of the chiral complex is enthalpy-driven. Try reducing the column temperature from

to -

Flow Rate: Reduce flow rate to 0.5 - 0.8 mL/min . The mass transfer kinetics in chiral stationary phases (like AGP) are slower than in C18.

-

Modifier Concentration: If using an AGP column, slight adjustments to the organic modifier (Isopropanol or Acetonitrile) by 1-2% can drastically alter selectivity.

Part 3: Visualized Workflows

Figure 1: Method Development & Troubleshooting Logic

This diagram illustrates the decision matrix for selecting the correct pathway based on your analytical goal (Purity vs. Chirality) and troubleshooting the most common failure modes.

Caption: Decision tree for selecting method parameters and troubleshooting common deviations in Dilevalol HPLC analysis.

Figure 2: The "Amine-Silanol" Interaction Mechanism

Understanding why your peak tails is crucial for fixing it. This diagram visualizes the interaction between the protonated Dilevalol amine and ionized silanols on the column surface.

Caption: Mechanism of peak tailing for basic drugs like Dilevalol and the corrective action of pH control or amine blockers.

Part 4: References

-

United States Pharmacopeia (USP). Labetalol Hydrochloride Monograph. USP-NF. Link

-

Herman, B. et al. (1993). Sensitive high-performance liquid chromatographic method for direct separation of labetalol stereoisomers in biological fluids using an alpha 1-acid glycoprotein stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Chiralpedia. Dilevalol: The (R,R)-diastereoisomer of labetalol. Link

-

Selleck Chemicals. Labetalol HCl Chemical Properties and Solubility. Link

-

Kulkarni, V. et al. (2015).[1][2] Stability Indicating RP-HPLC Method for Determination of Labetalol HCl in Pharmaceutical Formulation. World Journal of Pharmaceutical Research.[2][3] Link

Sources

Addressing sources of inconsistent results in Dilevalol hydrochloride experiments

Welcome to the Dilevalol Technical Hub. From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Data in Dilevalol HCl Workflows

If you are accessing this guide, you are likely facing a "silent variable" in your Dilevalol hydrochloride (HCl) experiments. Whether it is shifting

This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate the three most common sources of experimental failure: Stereochemical Impurity , Solubility/pH Mismatch , and Assay-Specific Instability .

Part 1: The "Isomer Trap" (Stereochemical Integrity)

The Issue: "My dose-response curves are shifting, and my potency data mirrors Labetalol rather than Dilevalol."

The Science:

Dilevalol is the

Troubleshooting Protocol: Chiral Purity Verification Do not assume vendor purity. Run this confirmation if potency varies by >15% between batches.

| Parameter | Specification |

| Column | Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (80 : 20 : 0.[1]1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 230 nm |

| Expected Result | Dilevalol must elute as a single sharp peak. Split peaks indicate racemization. |

Critical Note: Dilevalol (R,R) is approximately 4x more potent as a